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Compound of Interest

Compound Name: BW1370U87

Cat. No.: B1668149 Get Quote

For researchers, scientists, and drug development professionals, this document provides

detailed application notes and protocols for the synthesis of 2-arylthiomorpholine derivatives, a

class of compounds with significant therapeutic potential, exemplified by the sodium channel

blocker BW1370U87.

This guide outlines a plausible and representative multi-step synthetic pathway for 2-

arylthiomorpholine derivatives. While a specific protocol for BW1370U87 is not publicly

available, the described methodology is based on established and reliable chemical

transformations for this compound class. Additionally, a general protocol for assessing the

sodium channel blocking activity of the synthesized compounds is presented.

Experimental Protocols
A representative synthesis of a 2-arylthiomorpholine derivative is detailed below, involving four

key stages: N-protection of the thiomorpholine ring, α-chlorination, introduction of the aryl group

via a Grignard reaction, and final deprotection to yield the target compound.

Protocol 1: Synthesis of a Representative 2-
Arylthiomorpholine Derivative
Step 1: N-protection of Thiomorpholine
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In a round-bottom flask, dissolve thiomorpholine (1.0 equivalent) in dichloromethane (DCM,

10 volumes).

To this solution, add triethylamine (1.2 equivalents).

Cool the reaction mixture to 0 °C using an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in DCM (2

volumes) to the cooled mixture.

Allow the reaction to gradually warm to room temperature and continue stirring for 12 hours.

Reaction progress should be monitored by thin-layer chromatography (TLC).

Once the reaction is complete, transfer the mixture to a separatory funnel and wash

sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes) and

brine (1 x 5 volumes).

Dry the separated organic layer over anhydrous sodium sulfate, filter, and remove the

solvent under reduced pressure to obtain N-Boc-thiomorpholine.

Step 2: α-Chlorination of N-Boc-thiomorpholine

Dissolve the N-Boc-thiomorpholine (1.0 equivalent) from the previous step in anhydrous

carbon tetrachloride (10 volumes).

Add N-chlorosuccinimide (NCS, 1.1 equivalents) to the solution.

Initiate the radical reaction by adding a catalytic amount of benzoyl peroxide (BPO, 0.05

equivalents).

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction's progress by

TLC.

After cooling to room temperature, remove the succinimide byproduct by filtration.

Wash the filtrate with an aqueous solution of sodium thiosulfate followed by brine.
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Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under

vacuum to yield N-Boc-2-chlorothiomorpholine.

Step 3: Grignard Reaction for Aryl Group Installation

Under an inert atmosphere (argon or nitrogen), prepare the aryl Grignard reagent by reacting

the appropriate aryl bromide (e.g., 4-bromotoluene, 1.5 equivalents) with magnesium

turnings (1.6 equivalents) in anhydrous tetrahydrofuran (THF).

In a separate flask, dissolve the N-Boc-2-chlorothiomorpholine (1.0 equivalent) in anhydrous

THF.

Cool this solution to -78 °C in a dry ice/acetone bath.

Slowly add the freshly prepared Grignard reagent to the cooled solution of the chloro-

derivative.

Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature

and stir overnight.

Carefully quench the reaction by the slow addition of a saturated aqueous solution of

ammonium chloride.

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

evaporate the solvent under reduced pressure.

Purify the resulting crude product by column chromatography on silica gel to isolate the N-

Boc-2-arylthiomorpholine.

Step 4: N-Boc Deprotection

Dissolve the purified N-Boc-2-arylthiomorpholine (1.0 equivalent) in a 4 M solution of

hydrochloric acid in dioxane (10 volumes).

Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.
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Upon completion, remove the solvent and excess HCl under reduced pressure.

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the

final 2-arylthiomorpholine derivative.

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation
The following table presents illustrative quantitative data for the synthesis of a model 2-

arylthiomorpholine derivative. Actual results may differ based on the specific substrates and

reaction conditions employed.

Step
Starting
Material

Reagents
and
Conditions

Product Yield (%) Purity (%)

1
Thiomorpholi

ne

Boc₂O, Et₃N,

DCM, 0 °C to

rt, 12 h

N-Boc-

thiomorpholin

e

95
>98 (by

NMR)

2

N-Boc-

thiomorpholin

e

NCS, BPO

(cat.), CCl₄,

reflux, 5 h

N-Boc-2-

chlorothiomor

pholine

70 ~90 (crude)

3

N-Boc-2-

chlorothiomor

pholine

4-

Tolylmagnesi

um bromide,

THF, -78 °C

to rt, 14 h

N-Boc-2-(4-

tolyl)thiomorp

holine

60

>95 (after

chromatograp

hy)

4

N-Boc-2-(4-

tolyl)thiomorp

holine

4 M HCl in

dioxane, rt, 3

h

2-(4-

Tolyl)thiomor

pholine

hydrochloride

92
>99 (by

NMR)
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Synthetic Workflow for 2-Arylthiomorpholine Derivatives
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Caption: Proposed synthetic route for 2-arylthiomorpholine derivatives.

Mechanism of Action: Sodium Channel Blockade
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General Mechanism of Voltage-Gated Sodium Channel Blockade
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To cite this document: BenchChem. [Synthesis of 2-Arylthiomorpholine Derivatives:
Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1668149#synthesis-of-2-
arylthiomorpholine-derivatives-like-bw1370u87]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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